Cas no 135049-82-0 (1-Iodo-4-(propan-2-yloxy)benzene)

1-Iodo-4-(propan-2-yloxy)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-Iodo-4-isopropoxy-benzene
- 1-Iodo-4-(propan-2-yloxy)benzene
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- MDL: MFCD11183231
- Inchi: InChI=1S/C9H11IO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3
- InChI Key: NULYQBMKXDZCNQ-UHFFFAOYSA-N
- SMILES: CC(C)OC1=CC=C(C=C1)I
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
1-Iodo-4-(propan-2-yloxy)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-60976-1.0g |
1-iodo-4-(propan-2-yloxy)benzene |
135049-82-0 | 95% | 1g |
$212.0 | 2023-05-04 | |
Enamine | EN300-60976-5.0g |
1-iodo-4-(propan-2-yloxy)benzene |
135049-82-0 | 95% | 5g |
$325.0 | 2023-05-04 | |
TRC | I706423-50mg |
1-Iodo-4-(propan-2-yloxy)benzene |
135049-82-0 | 50mg |
$ 65.00 | 2022-06-04 | ||
A2B Chem LLC | AE61372-250mg |
1-Iodo-4-(propan-2-yloxy)benzene |
135049-82-0 | 95% | 250mg |
$109.00 | 2024-04-20 | |
Aaron | AR009WUG-5g |
Benzene, 1-iodo-4-(1-methylethoxy)- |
135049-82-0 | 97% | 5g |
$832.00 | 2025-02-27 | |
Aaron | AR009WUG-10g |
Benzene, 1-iodo-4-(1-methylethoxy)- |
135049-82-0 | 97% | 10g |
$1382.00 | 2025-02-27 | |
eNovation Chemicals LLC | Y1014461-250mg |
1-Iodo-4-isopropoxy-benzene |
135049-82-0 | 97% | 250mg |
$85 | 2024-06-06 | |
eNovation Chemicals LLC | Y1014461-100mg |
1-Iodo-4-isopropoxy-benzene |
135049-82-0 | 97% | 100mg |
$70 | 2025-02-25 | |
eNovation Chemicals LLC | Y1014461-100mg |
1-Iodo-4-isopropoxy-benzene |
135049-82-0 | 97% | 100mg |
$70 | 2025-02-26 | |
eNovation Chemicals LLC | Y1014461-250mg |
1-Iodo-4-isopropoxy-benzene |
135049-82-0 | 97% | 250mg |
$85 | 2025-02-26 |
1-Iodo-4-(propan-2-yloxy)benzene Related Literature
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
Additional information on 1-Iodo-4-(propan-2-yloxy)benzene
Comprehensive Overview of 1-Iodo-4-(propan-2-yloxy)benzene (CAS No. 135049-82-0): Properties, Applications, and Industry Insights
1-Iodo-4-(propan-2-yloxy)benzene, also known by its CAS No. 135049-82-0, is an organoiodine compound with significant relevance in synthetic chemistry and material science. This aromatic ether derivative features an iodine substituent at the para position relative to an isopropoxy group, making it a versatile intermediate in organic synthesis. Its molecular structure (C9H11IO) combines the reactivity of an aryl iodide with the steric and electronic effects of an ether linkage, enabling diverse transformations under mild conditions.
In recent years, the demand for iodinated aromatic compounds like 1-Iodo-4-(propan-2-yloxy)benzene has surged due to their role in cross-coupling reactions, particularly in palladium-catalyzed Suzuki-Miyaura and Heck reactions. Researchers frequently search for "high-yielding aryl iodide synthesis" or "ether-functionalized coupling partners," reflecting the compound's utility in constructing complex molecules for pharmaceuticals and agrochemicals. The isopropoxy group enhances solubility in nonpolar media, addressing common challenges in heterogeneous catalytic systems.
From an industrial perspective, CAS 135049-82-0 aligns with the growing focus on sustainable halogen chemistry. Innovations in catalyst recycling and green solvents have revitalized interest in iodobenzene derivatives, as evidenced by trending queries like "eco-friendly aryl halide applications." The compound's stability under ambient conditions makes it preferable to bromo/chloro analogs for long-term storage, a key consideration for manufacturers optimizing supply chains.
Spectroscopic characterization of 1-Iodo-4-(propan-2-yloxy)benzene reveals distinct 1H-NMR signals at δ 1.35 (d, 6H) for the isopropyl methyl groups and δ 4.58 (septet, 1H) for the methine proton, with aromatic protons appearing as an AA'BB' system (δ 6.82 and 7.68). These features are frequently referenced in "NMR interpretation guides for iodinated aromatics"—a popular educational topic among chemistry students. The compound's UV-Vis spectrum shows strong absorption at 265 nm due to n→σ* transitions, relevant for photocatalysis research.
Emerging applications in organic electronics have further elevated the importance of 135049-82-0. Its ability to serve as a precursor for π-conjugated systems through Sonogashira couplings addresses search trends like "iodoarenes for OLED materials." The isopropoxy group's electron-donating character modifies charge transport properties, making it valuable for designing hole-transport layers in photovoltaic devices—a hot topic in renewable energy discussions.
Quality control protocols for 1-Iodo-4-(propan-2-yloxy)benzene emphasize HPLC purity analysis (typically >98%) and moisture content determination (<0.5% by Karl Fischer). These specifications respond to industry concerns about "reagent-grade aryl iodides" and "trace water effects on coupling efficiency." Storage recommendations (2-8°C under inert gas) reflect best practices for maintaining iodine-carbon bond integrity over time.
The compound's safety profile warrants discussion given searches for "handling aromatic iodides safely." While not classified as hazardous under standard protocols, proper personal protective equipment (nitrile gloves, eye protection) is advised due to potential light sensitivity. This aligns with broader industry shifts toward responsible chemical management without compromising synthetic accessibility.
In conclusion, 1-Iodo-4-(propan-2-yloxy)benzene (CAS 135049-82-0) represents a strategic intersection of traditional synthetic methodology and cutting-edge material science. Its dual functionality as both an electrophilic coupling partner and a solubilizing agent meets multiple contemporary needs—from streamlined API synthesis to advanced material design—ensuring its continued prominence in research and industrial applications.
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